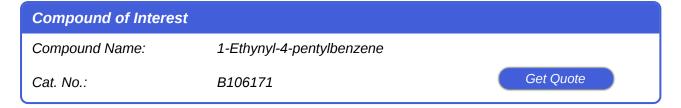


Spectral Analysis of 1-Ethynyl-4-pentylbenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic hydrocarbon **1-Ethynyl-4-pentylbenzene**, a compound of interest in materials science and as a building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

The spectral data for **1-Ethynyl-4-pentylbenzene** (CAS No: 79887-10-8, Molecular Formula: C₁₃H₁₆, Molecular Weight: 172.27 g/mol) are summarized in the tables below. This information is crucial for the identification and characterization of this compound in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.42	d	2H	Ar-H	8.3
7.14	d	2H	Ar-H	8.3
3.04	S	1H	≡C-H	
2.61	t	2H	Ar-CH ₂	7.8
1.65-1.57	m	2H	-CH ₂ -	
1.36-1.26	m	4H	-(CH ₂) ₂ -	
0.90	t	3H	-СН₃	6.6

¹³C NMR (Carbon-13 NMR) Data

While a complete, explicitly assigned peak list from a single source is not readily available in public databases, SpectraBase and PubChem confirm the availability of ¹³C NMR spectra for **1-Ethynyl-4-pentylbenzene**.[1][2] Analysis of similar aromatic compounds suggests the following expected chemical shift regions:



Chemical Shift (δ) ppm	Assignment	
~140-145	Quaternary Ar-C (attached to pentyl group)	
~130-135	Ar-C-H	
~125-130	Ar-C-H	
~120-125	Quaternary Ar-C (attached to ethynyl group)	
~80-85	-C≡	
~75-80	≡C-H	
~35-40	Ar-CH ₂	
~30-35	-CH ₂ -	
~20-25	-CH ₂ -	
~10-15	-CH₃	

Infrared (IR) Spectroscopy

The IR spectrum of **1-Ethynyl-4-pentylbenzene** is characterized by the following key absorption bands. Data is available on SpectraBase.[2]

Wavenumber (cm ⁻¹)	Functional Group	
~3300	≡C-H stretch (strong, sharp)	
~3100-3000	C-H stretch (aromatic)	
~2950-2850	C-H stretch (aliphatic)	
~2100	C≡C stretch (weak to medium)	
~1600, ~1500, ~1450	C=C stretch (aromatic ring)	
~800-850	C-H bend (para-disubstituted aromatic)	

Mass Spectrometry (MS)



A detailed experimental mass spectrum for **1-Ethynyl-4-pentylbenzene** with assigned fragments is not publicly available. However, based on the fragmentation patterns of similar alkylbenzenes, the following key fragments are expected in an electron ionization (EI) mass spectrum:

m/z	Proposed Fragment
172	[M] ⁺ (Molecular Ion)
157	[M-CH ₃] ⁺
143	[M-C ₂ H ₅] ⁺
129	[M-C ₃ H ₇] ⁺
115	[M-C ₄ H ₉] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion, characteristic for alkylbenzenes)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters for the acquisition of the data for **1-Ethynyl-4-pentylbenzene** may vary.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Data is processed using appropriate software to perform Fourier transformation of the free induction decay (FID) signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates



(e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

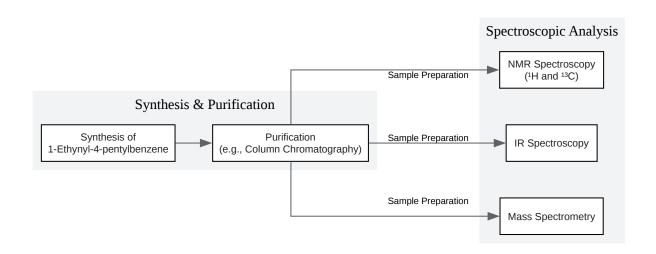
Gas Chromatography-Mass Spectrometry (GC-MS)

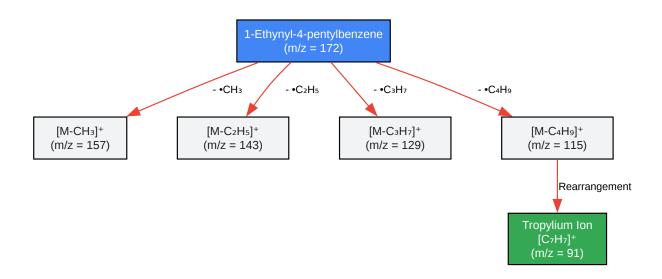
For mass analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile compounds like **1-Ethynyl-4-pentylbenzene**. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

To aid in the understanding of the processes and the molecular structure, the following diagrams have been generated.







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